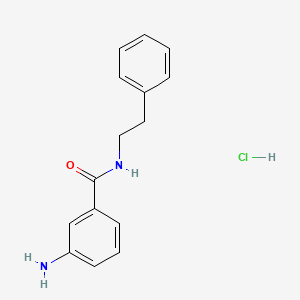

3-amino-N-phenethylbenzamide hydrochloride

Description

3-Amino-N-phenethylbenzamide hydrochloride is a benzamide derivative featuring a phenethylamine moiety linked to a benzamide core, with an amino substituent at the 3-position of the benzene ring. The hydrochloride salt form enhances solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications. Characterization typically involves NMR, UV-Vis spectroscopy, and X-ray crystallography, as seen in related benzamides .

Properties

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,16H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORQUUVQBMEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenethylbenzamide hydrochloride typically involves the reaction of 3-amino-benzamide with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, which includes sourcing and procurement of raw materials, followed by the chemical synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-phenethylbenzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

3-amino-N-phenethylbenzamide hydrochloride has diverse applications across several scientific domains:

- Medicinal Chemistry: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and cytoprotective effects. It has shown promise in treating conditions such as diabetes and cardiovascular diseases due to its ability to activate PPAR (Peroxisome Proliferator-Activated Receptor) pathways .

- Biochemical Studies: It is utilized in enzyme interaction studies and biochemical assays to understand cellular mechanisms better. Its structural properties allow it to modulate various biological pathways, making it a valuable tool in pharmacological research.

- Industrial Applications: Beyond medicinal uses, this compound finds applications in the production of chemical intermediates and other industrial products. Its versatility as a reagent in organic synthesis is notable.

-

Anti-inflammatory Activity Study:

A comparative study evaluated the anti-inflammatory effects of this compound against established drugs like diclofenac. The results indicated that this compound exhibited comparable or superior activity in preventing albumin denaturation, a marker for inflammation. -

Cytoprotective Effects on β-cells:

High-throughput screening identified this compound as a significant protector against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. It enhanced cell viability under stress conditions, suggesting potential utility in diabetes therapy. -

Mechanistic Insights:

Ongoing investigations into the mechanistic pathways of this compound reveal interactions with various biological targets, which may include modulation of inflammatory signaling pathways and cellular stress responses .

Mechanism of Action

The mechanism of action of 3-amino-N-phenethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Cores

3-Chloro-N-phenylbenzamide (CAS RN: 3830-64-6)

- Structure : Chlorine at the 3-position of the benzamide and an unsubstituted phenyl group.

- Properties: Monoclinic crystal system (space group P2₁/c), with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å .

- The absence of a phenethyl group limits its conformational flexibility.

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide

- Structure : Features a trifluoromethyl (-CF₃) group on the phenyl ring.

- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability but may reduce reactivity in nucleophilic environments .

3-Amino-4-chloro-N-(3-ethynylphenyl)benzamide

- Structure: Combines amino and chloro substituents on the benzamide, with an ethynyl (-C≡CH) group on the phenyl ring.

- Properties: The ethynyl group enables click chemistry applications, while the amino group improves solubility in acidic conditions .

- Comparison: The dual substitution (Cl and NH₂) introduces both polar and hydrophobic interactions, contrasting with the single amino group in the target compound.

Hydrochloride Salts and Amine Derivatives

3-Aminomethyl Benzamidine Dihydrochloride

- Structure: Amidines with a dihydrochloride salt and an aminomethyl group.

- Properties : Higher hygroscopicity due to the dihydrochloride form, necessitating stringent storage conditions .

- Comparison: The dihydrochloride salt may offer superior solubility but complicates formulation stability compared to the monohydrochloride form of the target compound.

3-Phenyloxetan-3-amine Hydrochloride

- Structure : Oxetane ring with a phenyl group and amine hydrochloride.

- Properties : The oxetane ring enhances metabolic stability and reduces planarity, improving pharmacokinetic profiles .

- Comparison : The oxetane’s rigid structure contrasts with the flexible phenethyl chain in the target compound, affecting binding affinity in biological systems.

Data Tables

Table 1: Physical Properties of Selected Benzamides

| Compound | Molecular Formula | Molecular Weight | Crystal System | Solubility (Water) |

|---|---|---|---|---|

| 3-Amino-N-phenethylbenzamide HCl* | C₁₅H₁₇ClN₂O | 282.76 | Not reported | High (HCl salt) |

| 3-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 231.67 | Monoclinic | Low |

| 3-Phenyloxetan-3-amine HCl | C₉H₁₂ClNO | 185.65 | Not reported | Moderate |

*Inferred from structural analogs.

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -NH₂ (target compound) | Electron-donating | Enhances nucleophilic aromatic substitution |

| -Cl | Electron-withdrawing | Stabilizes intermediates in SNAr reactions |

| -CF₃ | Strongly electron-withdrawing | Reduces electrophilic substitution rates |

Biological Activity

3-Amino-N-phenethylbenzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

- Molecular Formula : C15H17ClN2O

- Molecular Weight : 276.76 g/mol

- Classification : Amide

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

The compound features a phenethyl group attached to the nitrogen of the amide functional group, along with an amino group on the benzene ring. This structural configuration is significant for its biological interactions.

Biological Mechanisms and Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities, including:

- Antinociceptive Effects : Studies suggest that the compound may modulate pain pathways, potentially serving as an analgesic agent.

- Anti-inflammatory Activity : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory markers such as IL-1β, indicating its potential role in managing inflammatory conditions .

- Cytoprotective Properties : Preliminary findings suggest that it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for diabetes management .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antinociceptive | Modulation of pain pathways | |

| Anti-inflammatory | Inhibition of IL-1β expression | |

| Cytoprotective | Protection against ER stress in β-cells |

Case Studies and Experimental Findings

-

Study on Anti-inflammatory Activity :

A study compared the anti-inflammatory effects of this compound with established drugs like diclofenac and acetylsalicylic acid. The results indicated that the compound exhibited comparable or superior activity in preventing albumin denaturation, a marker for inflammation . -

Cytoprotective Effects on β-cells :

A high-throughput screening identified this compound as a significant protector against ER stress-induced apoptosis in pancreatic β-cells. It was noted to enhance cell viability under stress conditions, suggesting its potential utility in diabetes therapy . -

Mechanistic Insights :

The mechanism by which this compound exerts its effects is still under investigation. However, its structural features suggest interactions with various biological targets, which may include modulation of signaling pathways involved in inflammation and cellular stress responses .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-phenethylbenzamide | C15H15NO | Lacks amino group; used primarily as an analgesic. |

| 3-Aminobenzamide | C7H8N2O | Simpler structure; used in biochemical studies. |

| 4-Amino-N-phenethylbenzamide | C15H17N2O | Different substitution pattern; studied for neuroactivity. |

The presence of both an amino group and a phenethyl moiety distinguishes this compound from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-phenethylbenzamide hydrochloride, and how can reaction hazards be mitigated?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions (e.g., amide bond formation) using reagents like O-benzyl hydroxylamine hydrochloride and acyl chlorides. Hazard mitigation requires a pre-reaction risk assessment, including thermal stability analysis (DSC) and mutagenicity screening (Ames II testing). Proper ventilation, PPE, and storage protocols for intermediates (e.g., avoiding decomposition-prone compounds) are critical .

Q. How can structural characterization of this compound be performed to confirm purity and crystallinity?

- Methodological Answer : X-ray crystallography (monoclinic system, space group P2₁/c) is ideal for confirming crystal structure, while NMR (¹H/¹³C) and HPLC-MS validate purity and molecular identity. Reference standards (e.g., from forensic applications) should align with batch-specific analytical certificates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard statements (e.g., H302, H318) and use N95 masks, gloves, and fume hoods. Waste must be segregated and processed by certified disposal services. Mutagenicity risks, though lower than related anomeric amides, warrant Ames testing for derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable pathways. Coupling with experimental validation (e.g., varying solvents, catalysts) reduces trial-and-error inefficiencies. For example, trifluoromethyl group interactions can be modeled to enhance pharmacological stability .

Q. How should researchers resolve contradictions in reported biochemical pathway interactions for this compound?

- Methodological Answer : Discrepancies in target binding (e.g., enzyme inhibition vs. receptor modulation) require orthogonal assays:

- Enzymatic assays (e.g., fluorescence-based PPTase inhibition).

- Cellular proliferation studies (bacterial vs. mammalian models).

- Structural docking simulations to identify steric or electronic mismatches .

Q. What factorial design approaches are suitable for studying synergistic effects in multi-target pharmacological studies?

- Methodological Answer : A 2^k factorial design (e.g., varying dose, pH, co-administered agents) can isolate synergistic/antagonistic effects. For example, combining bacterial proliferation assays with cytotoxicity screens (e.g., MTT assays) identifies therapeutic windows. Statistical tools like ANOVA validate significance .

Q. How can crystallographic data inform solubility and bioavailability improvements?

- Methodological Answer : Crystal packing analysis (e.g., hydrogen-bonding networks from XRD data) guides salt or co-crystal formation. For instance, hydrochloride salts enhance aqueous solubility, while co-crystals with cyclodextrins improve oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting mutagenicity data across structurally similar anomeric amides?

- Methodological Answer : Compare Ames test results (e.g., compound-specific vs. class-wide mutagenicity) under standardized protocols. Cross-reference with structural analogs (e.g., benzyl chloride) to contextualize risk thresholds. Meta-analyses of historical data clarify outliers .

Q. Why do pharmacological efficacy studies yield variable results across bacterial strains?

- Methodological Answer : Strain-specific enzyme expression (e.g., acps-PPTase isoforms) and membrane permeability differences (via logP calculations) explain variability. Use isogenic strain panels and efflux pump inhibitors (e.g., PAβN) to control for genetic and transport mechanisms .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

Table 2 : Hazard Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.